
AChE-IN-36
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AChE-IN-36, also known as compound A4, is an acetylcholinesterase inhibitor with an IC50 of 0.04 μM. It influences reactive oxygen species levels and modulates the gene expression of nuclear factor erythroid 2-related factor 2 (NRF2) . Acetylcholinesterase inhibitors are compounds that inhibit the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound increases the level and duration of action of acetylcholine in the central nervous system, autonomic ganglia, and neuromuscular junctions .
Preparation Methods
The synthetic routes and reaction conditions for AChE-IN-36 are not explicitly detailed in the available literature. general methods for synthesizing acetylcholinesterase inhibitors often involve multi-step organic synthesis, including the formation of key intermediates and final coupling reactions. Industrial production methods would likely involve optimization of these synthetic routes for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
AChE-IN-36 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
AChE-IN-36 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of acetylcholinesterase and the resulting effects on neurotransmitter levels.
Biology: It is used to investigate the role of acetylcholinesterase in various biological processes, including neurotransmission and signal transduction.
Medicine: It has potential therapeutic applications in the treatment of diseases such as Alzheimer’s disease, where acetylcholinesterase inhibitors are used to increase acetylcholine levels and improve cognitive function.
Industry: It may be used in the development of new drugs and therapeutic agents targeting acetylcholinesterase.
Mechanism of Action
AChE-IN-36 exerts its effects by inhibiting the enzyme acetylcholinesterase. The enzyme’s active site comprises an esteratic subsite containing the catalytic machinery and an anionic subsite that binds the quaternary group of acetylcholine. This compound binds to these sites, preventing the hydrolysis of acetylcholine into choline and acetic acid. This inhibition increases the level and duration of action of acetylcholine, enhancing cholinergic transmission .
Comparison with Similar Compounds
AChE-IN-36 can be compared with other acetylcholinesterase inhibitors such as Donepezil, Rivastigmine, and Galantamine. These compounds also inhibit acetylcholinesterase but differ in their chemical structures, potency, and pharmacokinetic properties. For example:
Donepezil: A reversible inhibitor with a longer half-life, commonly used in the treatment of Alzheimer’s disease.
Rivastigmine: A pseudo-irreversible inhibitor that forms a covalent bond with the enzyme, leading to prolonged inhibition.
Galantamine: A reversible inhibitor that also modulates nicotinic acetylcholine receptors, providing additional therapeutic benefits.
This compound is unique due to its specific influence on reactive oxygen species levels and modulation of NRF2 gene expression, which may offer additional therapeutic advantages .
Properties
Molecular Formula |
C25H21ClO5S |
|---|---|
Molecular Weight |
468.9 g/mol |
IUPAC Name |
[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-tert-butylbenzenesulfonate |
InChI |
InChI=1S/C25H21ClO5S/c1-25(2,3)17-6-11-20(12-7-17)32(28,29)31-19-10-13-21-22(15-19)30-23(24(21)27)14-16-4-8-18(26)9-5-16/h4-15H,1-3H3/b23-14- |
InChI Key |
BICAKQLCLMXHRZ-UCQKPKSFSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)Cl)/O3 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)Cl)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


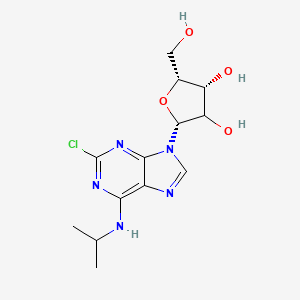
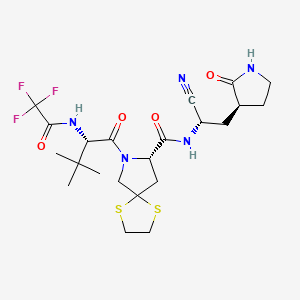
![5-chloro-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15139647.png)
![3-N-[[1-(cyclohexylmethyl)piperidin-4-yl]methyl]-1-N,5-N-bis(2-hydroxyethyl)benzene-1,3,5-tricarboxamide](/img/structure/B15139658.png)
![5-amino-3-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B15139672.png)

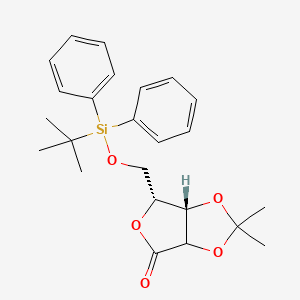
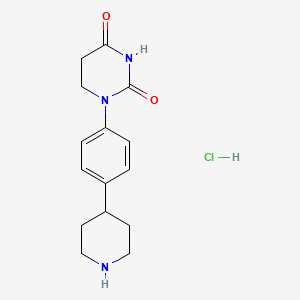
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B15139693.png)
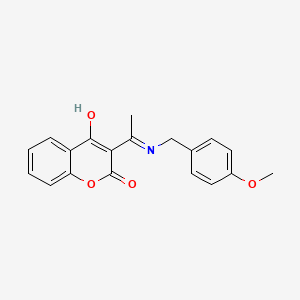
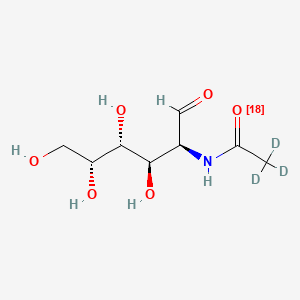
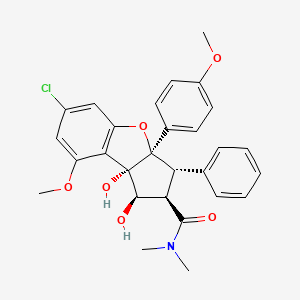
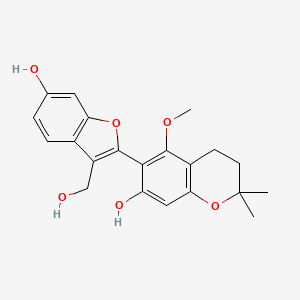
![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-2-one](/img/structure/B15139731.png)
